molecular formula C7H7ClN2O B12955302 1-(3-Amino-5-chloropyridin-2-YL)ethanone

1-(3-Amino-5-chloropyridin-2-YL)ethanone

Cat. No.: B12955302
M. Wt: 170.59 g/mol
InChI Key: CZIIWMPKQBZEQT-UHFFFAOYSA-N
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Description

1-(3-Amino-5-chloropyridin-2-YL)ethanone is an organic compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 3rd position and a chlorine atom at the 5th position on the pyridine ring, along with an ethanone group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-chloropyridin-2-YL)ethanone typically involves the reaction of 3-chloro-2-hydrazinopyridine with tert-butanol and sodium tert-butoxide. The mixture is heated to reflux, followed by the dropwise addition of the ethanone precursor. The reaction is then cooled, and the product is isolated through filtration and drying .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-chloropyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products:

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(3-Amino-5-chloropyridin-2-YL)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(3-Amino-5-chloropyridin-2-YL)ethanone exerts its effects involves interactions with specific molecular targets. The amino and chloro groups on the pyridine ring allow the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(3-Amino-5-chloropyridin-2-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-(3-amino-5-chloropyridin-2-yl)ethanone

InChI

InChI=1S/C7H7ClN2O/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,9H2,1H3

InChI Key

CZIIWMPKQBZEQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Cl)N

Origin of Product

United States

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